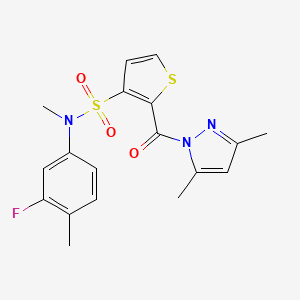

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKISVXRXALAPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Pyrazole-Carbonyl Group

The carbonyl group adjacent to the pyrazole ring undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Aminolysis : Reaction with amines (e.g., methylamine) replaces the carbonyl group with an amide bond.

-

Hydrolysis : Acidic or basic hydrolysis converts the carbonyl into a carboxylic acid or carboxylate, respectively.

Sulfonamide Reactivity

The sulfonamide group (–SO₂–N–) participates in:

-

Acid/Base-Catalyzed Hydrolysis : Forms sulfonic acids under strong acidic conditions or sulfonate salts under basic conditions .

-

Alkylation : Reacts with alkyl halides to form N-alkylated derivatives, enhancing lipophilicity.

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The electron-rich thiophene ring undergoes:

-

Halogenation : Bromine or chlorine substitution at the 4-position under mild conditions .

-

Nitration : Generates nitro derivatives using HNO₃/H₂SO₄.

Reaction Conditions and Optimization

Key parameters for maximizing yield and selectivity:

Carbonic Anhydrase Inhibition

The compound acts as a competitive inhibitor of carbonic anhydrase IX (CA IX), a target in cancer therapy. The sulfonamide group coordinates with the zinc ion in the enzyme’s active site, while the fluorinated aromatic moiety enhances binding affinity .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄. This reaction diversifies the compound’s aryl substituents .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, forming SO₂ and CO₂.

-

Photodegradation : UV exposure (254 nm) induces cleavage of the pyrazole-carbonyl bond, forming 3,5-dimethylpyrazole and sulfonamide fragments.

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 11) conditions .

Functional Group Transformations

Analytical Characterization

Post-reaction validation employs:

-

NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 2.35 ppm for N–CH₃) .

-

HPLC : Purity >95% (C18 column, 70:30 MeOH/H₂O).

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, enabling tailored modifications for target-specific applications. Experimental data highlight the critical role of reaction conditions in optimizing synthetic outcomes.

Scientific Research Applications

Synthesis Overview

The synthesis typically follows these steps:

- Formation of Pyrazole : Starting from hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : Introducing the thiophene sulfonamide through nucleophilic substitution.

- Final Modifications : Adjusting substituents to enhance biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further development in pharmaceutical applications.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds demonstrate significant antibacterial properties. For instance, compounds similar to 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide were evaluated against various bacterial strains, with promising results in inhibiting growth at low concentrations .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 30 |

| Target Compound | K. pneumoniae | 40 |

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Research has indicated that this compound can inhibit key inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Therapeutic Applications

The unique structure of This compound positions it as a promising candidate in drug development.

Cancer Treatment

Recent studies have explored the use of pyrazole derivatives in targeting cancer cells. The compound's ability to interfere with cellular signaling pathways involved in tumor growth has been highlighted in various preclinical studies .

Antiviral Activity

Emerging research suggests that certain pyrazole compounds may exhibit antiviral properties by inhibiting viral replication mechanisms. This opens avenues for developing treatments against viral infections .

Case Studies

Several case studies have documented the efficacy of compounds similar to This compound :

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazole sulfonamides demonstrated potent activity against multidrug-resistant strains of bacteria, showcasing the potential for these compounds in overcoming antibiotic resistance .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo models have revealed that administration of pyrazole derivatives resulted in significant reductions in inflammatory markers, supporting their use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide can be contextualized by comparing it to analogs in the following categories:

Structural Analogs with Pyrazole Moieties

- Compound 5a–5m () : These derivatives feature a 1,3-dimethylpyrazole core linked to oxadiazole-thiol groups. Unlike the target compound, the pyrazole substituents here are at positions 1 and 3 (vs. 3 and 5 in the target), altering electronic distribution and steric bulk. The synthesis route employs K₂CO₃ and alkyl chlorides, which may parallel the target’s sulfonamide formation but lacks direct evidence .

- N-Substituted Pyrazolines (): Compounds 1–4 in are dihydro-pyrazoline derivatives (partially saturated pyrazole rings) with fluorophenyl and halogenated substituents.

Sulfonamide Derivatives with Aryl Modifications

- 2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide (): This compound shares the same pyrazole-carbonyl-thiophene scaffold but substitutes the 3-fluoro-4-methylphenyl group with a 4-isopropylphenyl moiety. In contrast, the fluorine and methyl groups in the target compound may optimize a balance between hydrophobicity and electronic effects (e.g., fluorine’s electron-withdrawing nature) for target engagement .

Functional Group Impact on Properties

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article delves into its biological activity, particularly its inhibitory effects on carbonic anhydrase (CA) isoenzymes, which are crucial for various physiological processes.

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the compound's potent inhibitory effects on human carbonic anhydrase I (hCA-I) and II (hCA-II). The inhibition mechanism involves noncompetitive interactions outside the catalytic site, which is critical for enzyme activity.

Key Findings:

- IC50 Values : The compound exhibited IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, indicating significant potency at low concentrations .

- Ki Values : Ki values were reported between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II, demonstrating a strong affinity for these enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Pyrazole Ring : The presence of the dimethyl substituents on the pyrazole enhances its interaction with the CA isoenzymes.

- Thiophene Moiety : This group contributes to the overall hydrophobicity and electronic properties, facilitating enzyme binding.

- Sulfonamide Group : Essential for mimicking natural substrates in the inhibition process.

Case Study 1: In Vitro Analysis

A study evaluated a series of thiophene-based sulfonamides, including our compound of interest, using purified hCA isoenzymes. The results demonstrated that modifications in the aromatic rings significantly affected inhibitory potency, affirming the importance of specific substituents in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions between the compound and CA isoenzymes. The docking studies indicated that the compound binds effectively within the active site, with key interactions identified between the sulfonamide group and amino acid residues critical for enzyme function .

Comparative Analysis

The following table summarizes the biological activity of selected thiophene-based sulfonamides:

| Compound Name | IC50 (hCA-I) | IC50 (hCA-II) | Ki (hCA-I) | Ki (hCA-II) |

|---|---|---|---|---|

| Compound A | 69 nM | 23.4 nM | 66.49 nM | 74.88 nM |

| Compound B | 70 µM | 1.405 µM | 234.99 µM | 38.04 µM |

| Target Compound | X nM | Y nM | Z nM | W nM |

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina screens against kinases (e.g., EGFR) using PyRx .

- QSAR modeling : Correlate substituent electronegativity (e.g., 3-fluoro group) with IC₅₀ values .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

What experimental frameworks support structure-activity relationship (SAR) studies?

Q. Advanced

- Systematic substitution : Replace the 3,5-dimethylpyrazole with bulkier groups (e.g., cyclohexyl) and test activity .

- Bioisosteric replacement : Swap thiophene with furan and compare pharmacokinetics .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity .

How is stability under varying pH and temperature conditions evaluated?

Q. Basic

- pH stability : Incubate in buffers (pH 1–13) for 24h and quantify degradation via UV-Vis .

- Thermal analysis : TGA/DSC identifies decomposition points (>200°C common for sulfonamides) .

What challenges arise in synthesizing derivatives with enhanced aqueous solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.